

# Commercial Sources and Research Applications of L-371,257

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Application Notes and Protocols for the Selective Oxytocin Receptor Antagonist L-371,257

**L-371,257** is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor critically involved in a myriad of physiological processes.[1][2] Its high affinity for the human oxytocin receptor and significant selectivity over vasopressin V1a and V2 receptors make it an invaluable tool for investigating the physiological and pathological roles of oxytocin signaling.[1][3] This document provides an overview of commercial sources for **L-371,257** for research purposes, summarizes its key pharmacological data, and offers detailed protocols for its application in common experimental paradigms.

### **Commercial Availability**

**L-371,257** is available for research purposes from several reputable chemical and life science suppliers. Purity levels are typically reported as ≥95% or ≥98% as determined by HPLC.[1][4] Researchers should always refer to the supplier's certificate of analysis for batch-specific information.

Table 1: Commercial Suppliers of L-371,257



| Supplier           | Purity         | Additional Information                                         |  |
|--------------------|----------------|----------------------------------------------------------------|--|
| Tocris Bioscience  | ≥98% (HPLC)[1] | Potent and selective oxytocin receptor antagonist.[1]          |  |
| AdooQ Bioscience   | >99% (HPLC)[2] | Orally bioavailable, non-blood-brain barrier penetrant.[2]     |  |
| Biosynth           | Not specified  | Novel and potent oxytocin receptor antagonist.[5]              |  |
| R&D Systems        | ≥98%[6]        | Potent and selective oxytocin receptor antagonist.[6]          |  |
| MedChemExpress     | Not specified  | Orally bioavailable, non-blood-<br>brain barrier penetrant.[3] |  |
| Cayman Chemical    | ≥95%[4]        | Nonpeptide oxytocin receptor antagonist.[4]                    |  |
| MedKoo Biosciences | Not specified  | Orally bioavailable, non-blood-<br>brain barrier penetrant.    |  |

### **Pharmacological Data**

L-371,257 acts as a competitive antagonist at the oxytocin receptor, thereby blocking the downstream signaling cascades initiated by oxytocin binding.[2] The primary signaling pathway of the oxytocin receptor involves its coupling to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many of oxytocin's effects, including uterine contractions.

Table 2: Quantitative Pharmacological Data for L-371,257



| Parameter                          | Species/Tissue                                  | Value      | Reference |
|------------------------------------|-------------------------------------------------|------------|-----------|
| Ki (Binding Affinity)              |                                                 |            |           |
| Oxytocin Receptor                  | Human Uterine                                   | 4.6 nM     | [1][4]    |
| Oxytocin Receptor                  | Rat Uterine                                     | 19 nM      | [4]       |
| Vasopressin V1a<br>Receptor        | Human Platelet                                  | 3,200 nM   | [4]       |
| Vasopressin V2<br>Receptor         | Human Kidney                                    | >10,000 nM | [4]       |
| Vasopressin V1a<br>Receptor        | Rat Liver                                       | 3.7 nM     | [4]       |
| pA2 (Antagonist<br>Potency)        | Rat Uterine Tissue                              | 8.44       | [1]       |
| IC50 (Inhibitory<br>Concentration) | Spontaneous Human<br>Myometrial<br>Contractions | 71 pM      | [4]       |
| ED50 (Effective Dose)              | Oxytocin-induced Uterine Contractions in Rats   | 0.55 mg/kg | [4]       |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the oxytocin receptor signaling pathway and a general experimental workflow for characterizing oxytocin receptor antagonists like **L-371,257**.





#### Experimental Workflow for OTR Antagonist Screening





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. karger.com [karger.com]
- 6. File:Oxytocin receptor pathways.jpg Embryology [embryology.med.unsw.edu.au]
- To cite this document: BenchChem. [Commercial Sources and Research Applications of L-371,257]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1673725#commercial-sources-for-l-371-257-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com